molecular formula C18H19BrN2O4S B2967312 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-27-7

2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2967312
CAS No.: 921903-27-7
M. Wt: 439.32
InChI Key: CUURCJYUPYQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepine core substituted with 3,3,5-trimethyl and 4-oxo groups. The benzenesulfonamide moiety is functionalized with a bromine atom at the 2-position.

Properties

IUPAC Name

2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-15-10-12(8-9-14(15)21(3)17(18)22)20-26(23,24)16-7-5-4-6-13(16)19/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUURCJYUPYQASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
The compound 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is characterized by a complex molecular structure that includes a bromine atom, a sulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring. Its molecular formula is C23H30BrN2O3S and it has a molecular weight of approximately 481.4 g/mol .

Biological Activity

The biological activity of this compound is primarily attributed to its structural features which suggest potential pharmacological effects. Preliminary studies indicate that it may exhibit significant biological activities such as:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds with similar structures have shown efficacy against various bacterial strains.
  • Anticancer Potential : The presence of the tetrahydrobenzo[b][1,4]oxazepin ring may confer anticancer properties, as similar compounds have been investigated for their ability to inhibit tumor growth.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its ability to modulate immune responses.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom enhances the reactivity of the compound with biological targets. The sulfonamide group may interfere with bacterial folate synthesis pathways, while the oxazepin ring could interact with cellular receptors involved in cancer proliferation and inflammation .

Comparative Analysis

To better understand the uniqueness of this compound in relation to other similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesUnique Aspects
2-bromobenzamideSimple benzamide structureLacks complex ring systems
N,N-dimethylbenzamideContains dimethylamino groupLess complex than target compound
Indole derivativesIndole ring systemDifferent biological activity profile

This table illustrates that while other compounds share some structural similarities with this compound, its intricate structure combining multiple functional groups may confer distinct reactivity and biological properties .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of compounds related to this compound:

  • Antimicrobial Studies : Research has shown that sulfonamide derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of dihydropteroate synthase .
  • Anticancer Research : A study investigating the effects of oxazepin derivatives on cancer cell lines demonstrated that certain modifications led to increased apoptosis in malignant cells. This suggests potential for development as anticancer agents .
  • Inflammation Models : In vivo studies using models of inflammation have indicated that compounds with similar structures can significantly reduce markers of inflammation such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Substituents on Benzenesulfonamide Additional Substituents on Oxazepine Ring
2-Bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (Target Compound) Not Provided ~C₁₆H₁₄BrN₂O₄S* ~410.1* Benzo[b][1,4]oxazepine 2-Bromo 3,3,5-Trimethyl, 4-Oxo
N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide 921993-79-5 C₁₇H₁₈N₂O₄S 346.4 Benzo[b][1,4]oxazepine None (Parent benzenesulfonamide) 3,3-Dimethyl, 4-Oxo
4-Propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide 922096-88-6 C₂₁H₂₆N₂O₄S 402.5 Benzo[b][1,4]oxazepine 4-Propyl 3,3,5-Trimethyl, 4-Oxo
N-(3-(2-Oxo-1-phenyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide Not Provided C₂₂H₂₁N₂O₄S 409.5 Benzo[e][1,4]oxazepine Methanesulfonamide (Not benzene) 1-Phenyl, 2-Oxo

*Estimated based on structural analysis.

Key Observations:

Core Heterocycle: The target compound and –3 analogs share a benzo[b][1,4]oxazepine core, whereas compounds use a benzo[e][1,4]oxazepine scaffold. The "b" vs.

Substituent Effects: The 2-bromo group on the benzenesulfonamide in the target compound introduces steric bulk and electronegativity compared to the 4-propyl group in ’s analog or the unsubstituted benzenesulfonamide in .

Sulfonamide Type : compounds use methanesulfonamide, whereas the target and –3 analogs employ benzenesulfonamide. The latter’s aromatic ring may enable π-π stacking interactions in biological targets .

Hypothesized Structure-Activity Relationships (SAR)

While biological data for the target compound is unavailable, insights can be drawn from structural analogs:

Substituent Position : The 2-bromo group’s ortho position on the benzenesulfonamide may hinder rotation, stabilizing interactions with hydrophobic enzyme pockets compared to ’s 4-propyl para substitution .

Methyl Groups : The 3,3,5-trimethyl groups on the oxazepine ring (target and ) may improve metabolic stability over less substituted analogs (e.g., ) .

Core Heterocycle : Benzo[b] vs. benzo[e] systems () likely exhibit divergent binding modes due to altered ring planarity and substituent accessibility .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis of complex heterocyclic sulfonamides typically involves multi-step reactions, including coupling of halogenated benzenesulfonyl chlorides with substituted oxazepine intermediates. Key steps include:
  • Buchwald-Hartwig amination for aryl coupling (optimize catalyst loading, e.g., Pd(OAc)₂ with Xantphos ligand).
  • Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
  • Monitor reaction progress using HPLC-MS to identify byproducts and adjust stoichiometry.
    Reference: Synthesis protocols for analogous benzooxazepine derivatives highlight the importance of inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize decomposition .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer: Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry. Key diagnostic peaks include:
  • Sulfonamide NH proton (δ ~10–11 ppm, broad singlet).
  • Oxazepine carbonyl (δ ~170–175 ppm in ¹³C NMR).
    High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±5 ppm). For crystalline samples, X-ray crystallography resolves absolute configuration and bond angles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer:
  • Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
  • Use molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., kinases, GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference with SAR studies on analogous benzooxazepines to rationalize activity trends .

Q. What strategies resolve contradictions in observed biological activity across different assay systems?

  • Methodological Answer:
  • Conduct dose-response curves in parallel assays (e.g., cell-free enzymatic vs. cell-based assays) to identify off-target effects or solubility limitations.
  • Use chemo-informatics tools (e.g., Schrödinger’s QikProp) to calculate physicochemical properties (logP, pKa) and assess membrane permeability .
  • Validate discrepancies via metabolomic profiling (LC-MS/MS) to detect metabolic instability or protein adduct formation .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer:
  • Introduce deuterium isotopes at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation.
  • Perform SAR-driven substitutions : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects.
  • Test stability in human liver microsomes (HLM) and correlate with plasma protein binding assays to optimize pharmacokinetic profiles .

Data Interpretation & Reproducibility

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer:
  • Include positive/negative controls (e.g., known inhibitors for enzyme assays).
  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell assays).
  • Document batch-to-batch variability (e.g., NMR purity ≥95%, residual solvents quantified via GC-FID) .

Q. How should researchers address discrepancies in crystallographic vs. solution-state structural data?

  • Methodological Answer:
  • Compare X-ray crystal structures with NMR-derived NOE restraints to assess conformational flexibility.
  • Use molecular dynamics simulations (AMBER/CHARMM) to model solution-state behavior and identify dynamic regions .

Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer:
  • Follow Globally Harmonized System (GHS) guidelines: Use fume hoods for powder handling, wear nitrile gloves, and store at –20°C under inert gas.
  • Conduct AMES tests to preliminarily assess mutagenicity before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.